(2,2,3,3-Tetrafluoropropoxy)acetic acid

Vue d'ensemble

Description

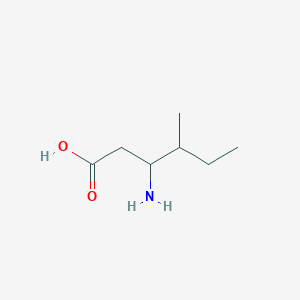

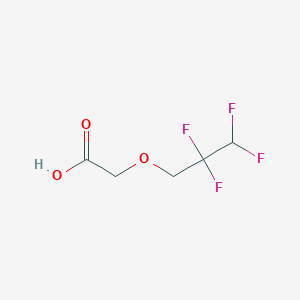

“(2,2,3,3-Tetrafluoropropoxy)acetic acid” is a unique chemical provided to early discovery researchers . It is a solid substance with the empirical formula C5H6F4O3 .

Molecular Structure Analysis

The molecular structure of “(2,2,3,3-Tetrafluoropropoxy)acetic acid” can be represented by the SMILES string FC(F)(COCC(O)=O)C(F)F . It has a molecular weight of 190.09 .Applications De Recherche Scientifique

Medicine

(2,2,3,3-Tetrafluoropropoxy)acetic acid: is a fluorinated building block that can be used in the synthesis of various medicinal compounds. Its unique structure allows for the creation of fluorinated analogs of therapeutic agents, potentially offering enhanced stability and bioavailability. In drug design, the incorporation of fluorine can improve drug efficacy and selectivity .

Environmental Science

This compound may be utilized in environmental science as a tracer or a structural component for compounds designed to break down pollutants. Its stability under various conditions makes it a candidate for studying degradation pathways of environmental contaminants .

Material Science

In material science, (2,2,3,3-Tetrafluoropropoxy)acetic acid could be involved in the development of new polymers with special properties, such as increased resistance to solvents and chemicals due to the presence of fluorine atoms .

Analytical Chemistry

Analytical chemists might explore the use of (2,2,3,3-Tetrafluoropropoxy)acetic acid in the development of novel analytical reagents. Its fluorinated moiety can be particularly useful in nuclear magnetic resonance (NMR) spectroscopy as a shift reagent or in mass spectrometry as a component of derivatization agents to enhance detection sensitivity .

Biochemistry

In biochemistry, this compound can be a precursor to bioactive molecules that interact with enzymes or receptors. The fluorine atoms can mimic the hydrogen bonding usually seen with hydroxyl groups, potentially leading to new insights into enzyme mechanisms or receptor-ligand interactions .

Pharmacology

Pharmacological research might employ (2,2,3,3-Tetrafluoropropoxy)acetic acid in the synthesis of drug candidates, especially for creating fluorinated derivatives of existing drugs to study their pharmacokinetics and pharmacodynamics. The introduction of fluorine atoms can significantly alter a molecule’s biological activity and metabolic stability .

Safety and Hazards

“(2,2,3,3-Tetrafluoropropoxy)acetic acid” is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information pictograms indicate that it may cause eye irritation (GHS07) . The precautionary statements recommend rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

2-(2,2,3,3-tetrafluoropropoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O3/c6-4(7)5(8,9)2-12-1-3(10)11/h4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOWEDZMVMBETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385160 | |

| Record name | (2,2,3,3-tetrafluoropropoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870-51-9 | |

| Record name | (2,2,3,3-tetrafluoropropoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)